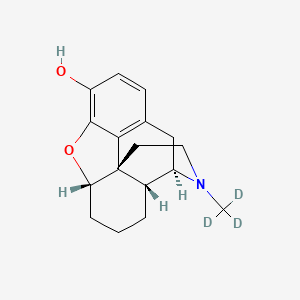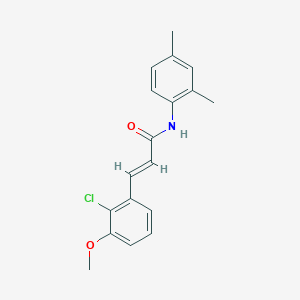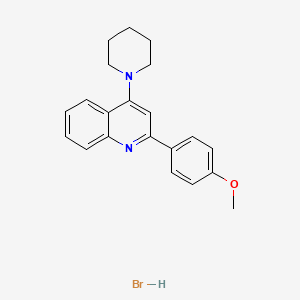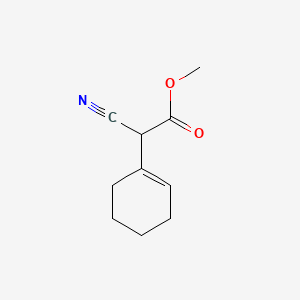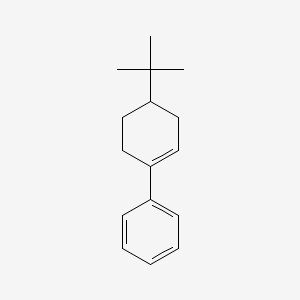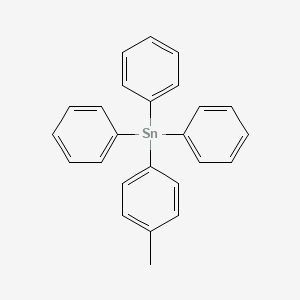
(P-Tolyl)triphenyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(P-Tolyl)triphenyltin is an organotin compound with the chemical formula C25H22Sn. It is a derivative of triphenyltin, where one of the phenyl groups is substituted with a p-tolyl group. This compound is part of a broader class of organotin compounds known for their diverse applications in various fields, including agriculture, industry, and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: (P-Tolyl)triphenyltin can be synthesized through the reaction of triphenyltin chloride with p-tolylmagnesium bromide or p-tolyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF). The general reaction scheme is as follows:
Ph3SnCl+p-TolMgBr→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (P-Tolyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the p-tolyl group or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromides, chlorides) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Various lower oxidation state tin compounds.
Substitution: Compounds where the p-tolyl or phenyl groups are replaced by other functional groups
Scientific Research Applications
(P-Tolyl)triphenyltin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studies have explored its potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential use in cancer treatment due to its cytotoxic properties.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of (P-Tolyl)triphenyltin involves its interaction with cellular proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways, resulting in cytotoxic effects. The compound’s ability to disrupt cellular processes makes it a potential candidate for antifungal, antibacterial, and anticancer applications .
Comparison with Similar Compounds
- Triphenyltin chloride (Ph3SnCl)
- Triphenyltin hydroxide (Ph3SnOH)
- Triphenyltin acetate (Ph3SnOAc)
Comparison: (P-Tolyl)triphenyltin is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. Compared to triphenyltin chloride, this compound may exhibit different solubility and stability properties, making it suitable for specific applications where other triphenyltin compounds may not be as effective .
Properties
CAS No. |
15807-28-0 |
|---|---|
Molecular Formula |
C25H22Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
(4-methylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H; |
InChI Key |
DMDCTXDRCWMWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


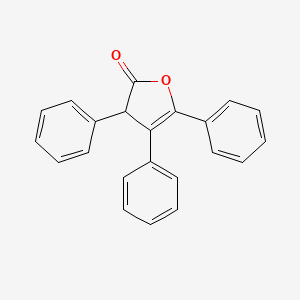

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
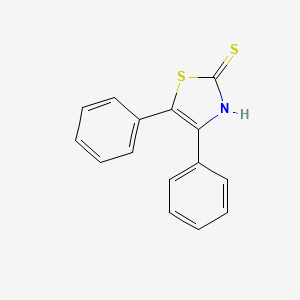
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
